Cas no 205812-10-8 (6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid)
![6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid structure](https://ja.kuujia.com/scimg/cas/205812-10-8x500.png)
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid 化学的及び物理的性質
名前と識別子
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- 6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
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- インチ: 1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
- InChIKey: UMRUUWFGLGNQLI-QFIPXVFZSA-N
- ほほえんだ: C(O)(=O)[C@H](CCCCNC(OC(C)(C)C)=O)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1088305-5g |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid |
205812-10-8 | 97+% | 5g |
$56.0 | 2024-07-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996102-5g |
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
205812-10-8 | 97+% | 5g |
¥385.0 | 2023-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996102-1g |
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
205812-10-8 | 97+% | 1g |
¥133.0 | 2023-03-19 | |
Ambeed | A1088305-1g |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid |
205812-10-8 | 97+% | 1g |
$19.0 | 2024-07-28 | |
Enamine | EN300-296229-0.1g |
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
205812-10-8 | 0.1g |
$175.0 | 2023-05-30 | ||
Enamine | EN300-296229-10.0g |
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
205812-10-8 | 10g |
$855.0 | 2023-05-30 | ||
Enamine | EN300-296229-0.25g |
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
205812-10-8 | 0.25g |
$183.0 | 2023-05-30 | ||
Enamine | EN300-296229-2.5g |
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
205812-10-8 | 2.5g |
$389.0 | 2023-05-30 | ||
Enamine | EN300-296229-1.0g |
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
205812-10-8 | 1g |
$199.0 | 2023-05-30 | ||
Enamine | EN300-296229-5.0g |
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
205812-10-8 | 5g |
$576.0 | 2023-05-30 |
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid 関連文献
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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6. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acidに関する追加情報
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid (CAS No. 205812-10-8)
The compound 6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, with the CAS registry number 205812-10-8, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which incorporates multiple functional groups, including amino acids, carbonyl groups, and fluorinated moieties. Its unique properties make it a valuable tool in various research and industrial applications.
The molecular structure of this compound is characterized by a hexanoic acid backbone, with two distinct amino groups attached at positions 6 and 2. The first amino group is protected by a tert-butoxy carbonyl (Boc) group, while the second amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are widely used in peptide synthesis to control the reactivity of amino acids during the assembly of complex molecules. The presence of both Boc and Fmoc groups in the same molecule highlights its potential use in multi-component synthesis strategies.
Recent studies have explored the application of this compound in the development of advanced drug delivery systems. Researchers have demonstrated that the unique combination of functional groups in this molecule can be exploited to create stimuli-responsive materials, which can release drugs in response to specific environmental conditions such as pH or temperature changes. For instance, a study published in the journal Nature Materials highlighted how this compound can be incorporated into polymer networks to create hydrogels with tunable mechanical properties and drug release profiles.
In addition to its role in materials science, this compound has also been investigated for its potential in bioconjugation reactions. The amino groups present in the molecule can serve as reactive sites for attaching various biomolecules, such as proteins or nucleic acids, making it a promising candidate for the development of bio-inspired materials and sensors. A research team from Stanford University recently reported on the use of this compound as a linker in the creation of biosensors capable of detecting trace amounts of heavy metals in water samples.
The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the selective protection of amino groups using Boc and Fmoc reagents, followed by controlled polymerization to form the hexanoic acid backbone. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for its use in downstream applications.
From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. A team from the University of California conducted a life cycle assessment (LCA) comparing this compound with traditional materials used in drug delivery systems. Their findings indicated that this compound exhibits lower environmental impact due to its ability to degrade under physiological conditions without releasing harmful byproducts.
In conclusion, 6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid (CAS No. 205812-10-8) represents a cutting-edge material with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of next-generation materials and therapeutic agents.
205812-10-8 (6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid) 関連製品
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